molecular formula C17H16N2OS B7515428 7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B7515428
M. Wt: 296.4 g/mol
InChI Key: GVDBCUZEYSRQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one involves the inhibition of certain enzymes that are involved in the inflammatory response and tumor growth. This compound has been found to selectively target these enzymes, which makes it a potentially effective drug candidate.
Biochemical and Physiological Effects:
Studies have shown that 7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one has several biochemical and physiological effects. This compound has been found to reduce inflammation and inhibit tumor growth in various animal models. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one in lab experiments is its selectivity for certain enzymes. This makes it a potentially effective drug candidate with fewer side effects. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on 7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one. One area of interest is the development of new drugs based on the structure and mechanism of action of this compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
In conclusion, 7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a promising compound with potential applications in the development of new drugs. Its unique structure and mechanism of action make it a valuable candidate for further investigation in various areas of scientific research.

Synthesis Methods

The synthesis of 7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one involves several steps. The starting materials include 4-methylbenzenesulfonamide, 7-methyl-2-aminopyrido[1,2-a]pyrimidine-4-one, and triethylamine. These compounds are combined in the presence of a catalyst and heated to form the final product.

Scientific Research Applications

7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one has shown potential in various areas of scientific research. One such area is the development of new drugs. This compound has been found to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

7-methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-3-6-15(7-4-12)21-11-14-9-17(20)19-10-13(2)5-8-16(19)18-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDBCUZEYSRQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)N3C=C(C=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

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